![molecular formula C13H12N2O3 B11869359 8-(Morpholin-4-yl)quinoline-5,6-dione CAS No. 21872-95-7](/img/structure/B11869359.png)
8-(Morpholin-4-yl)quinoline-5,6-dione
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Overview
Description
8-Morpholinoquinoline-5,6-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, specifically at the 8th position. The quinoline core itself is a nitrogen-containing aromatic ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoquinoline-5,6-dione typically involves the functionalization of the quinoline coreThis can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced under basic conditions .
Industrial Production Methods: Industrial production of 8-Morpholinoquinoline-5,6-dione may involve large-scale oxidation processes using oxidizing agents such as dichromate or other suitable oxidants. The subsequent introduction of the morpholine group can be carried out in continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Morpholinoquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Dichromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Anticancer Activity
The 5,6-dione structure of quinoline derivatives has been linked to significant anticancer properties. Research indicates that compounds containing this scaffold can induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of 5,8-quinolinedione have demonstrated potent activity against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (SK-MEL-2) .
Case Study:
In a study by Ling et al., several 5,8-quinolinedione derivatives were synthesized and tested against drug-sensitive and multidrug-resistant cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.59 µM, indicating strong cytotoxic effects .
Antibacterial Properties
Quinoline derivatives have also shown promise as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes.
Case Study:
A study highlighted the synthesis of novel quinoline hydrazone derivatives that were screened for antibacterial activity against Mycobacterium tuberculosis. The results indicated that specific modifications to the quinoline structure enhanced antibacterial efficacy .
Structure-Activity Relationship
The biological activity of 8-(Morpholin-4-yl)quinoline-5,6-dione is significantly influenced by its molecular structure. Variations at specific positions on the quinoline ring can enhance or diminish its therapeutic efficacy.
Substituent Position | Effect on Activity | Example Compounds |
---|---|---|
C-6 | Increased cytotoxicity | 6-Arylamino derivatives |
C-7 | Variable effects | Aziridinyl derivatives |
Mechanism of Action
The mechanism of action of 8-Morpholinoquinoline-5,6-dione involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the morpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Molecular Targets and Pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, inhibiting DNA synthesis.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
Comparison with Similar Compounds
Quinoline-5,8-dione: Lacks the morpholine group but shares the quinoline core.
8-Hydroxyquinoline: A precursor in the synthesis of 8-Morpholinoquinoline-5,6-dione.
Morpholinoquinoline Derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness: 8-Morpholinoquinoline-5,6-dione is unique due to the presence of both the morpholine and quinoline moieties, which confer distinct chemical and biological properties. The morpholine group enhances solubility and bioavailability, while the quinoline core provides a versatile scaffold for various biological activities .
Biological Activity
8-(Morpholin-4-yl)quinoline-5,6-dione is a compound belonging to the quinoline family, specifically a derivative of 5,8-quinolinedione. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂N₂O₃
- IUPAC Name : this compound
This structure features a morpholine ring attached to the quinoline backbone, which is critical for its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. The mechanism of action primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Mechanism : The compound exhibits its anticancer effects through the inhibition of NADPH-dependent quinone oxidoreductase (NQO1), which is crucial for cellular redox balance and apoptosis regulation. Research indicates that derivatives with modifications at the C-6 and C-7 positions show enhanced activity against various cancer cell lines, including melanoma and breast cancer .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 0.59–1.52 |
Derivative A (C-6 alkoxy) | SNB-19 (Glioblastoma) | 0.17 |
Derivative B (C-7 chloro) | SKOV3 (Ovarian Cancer) | 0.12–0.21 |
2. Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of this compound have also been explored. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.
- Activity Spectrum : The compound shows higher efficacy against Staphylococcus aureus and Candida species compared to traditional antibiotics .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.6 µg/mL |
Candida tropicalis | 0.6–6.3 µg/mL |
3. Antimalarial Activity
Research has also indicated that derivatives of this compound possess antimalarial properties. The mechanism involves interference with the parasite's metabolic pathways.
Structure–Activity Relationship (SAR)
The biological activity of quinoline derivatives is heavily influenced by their structural modifications:
- Substituents at C-6 and C-7 : Modifications at these positions have been shown to enhance anticancer efficacy significantly.
Case Study 1: Anticancer Efficacy
A study focused on the antiproliferative effects of various derivatives against multiple cancer cell lines demonstrated that certain modifications led to a marked increase in potency. For instance, a derivative with an alkoxy group at C-6 showed an IC50 value significantly lower than its counterparts without such modifications.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of several derivatives against clinical isolates of bacteria and fungi. The results indicated that specific structural features contributed to enhanced inhibitory effects, suggesting potential for development as therapeutic agents.
Properties
CAS No. |
21872-95-7 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
8-morpholin-4-ylquinoline-5,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2 |
InChI Key |
YLADGLBABGIRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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